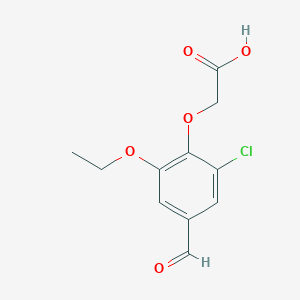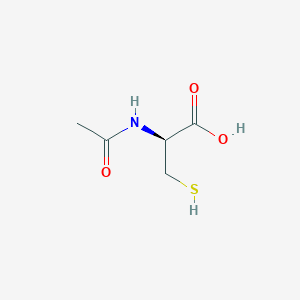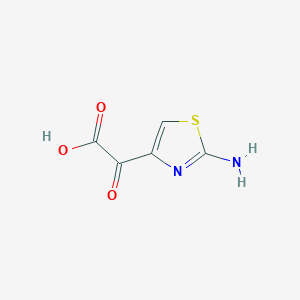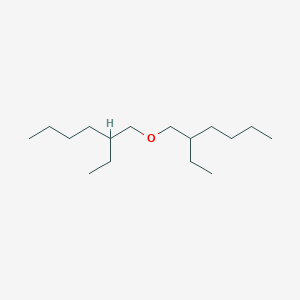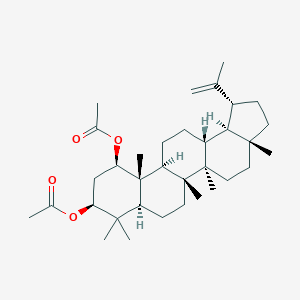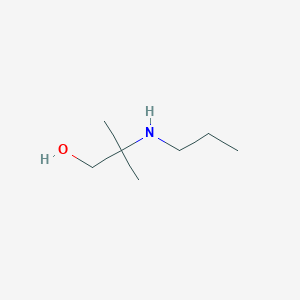
2-Methyl-2-(propylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(propylamino)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MPP and is used in various scientific studies to understand its mechanism of action and its potential applications.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood. However, it is known that MPP acts as a substrate for the dopamine transporter (DAT). MPP is taken up into the presynaptic neuron by DAT and is then metabolized by monoamine oxidase (MAO) to form a toxic metabolite that damages dopaminergic neurons.
Efectos Bioquímicos Y Fisiológicos
MPP has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to neurotoxicity. MPP has also been shown to induce oxidative stress and inflammation in dopaminergic neurons, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPP in lab experiments is its ability to selectively damage dopaminergic neurons. This can be useful in studying the effects of drugs that target the dopaminergic system. However, one of the limitations of using MPP is its toxicity. MPP can be highly toxic to cells and can lead to cell death at high concentrations.
Direcciones Futuras
There are several future directions for research on MPP. One area of research is to understand the mechanism of action of MPP in more detail. Another area of research is to develop new drugs that target the dopaminergic system without causing neurotoxicity. Additionally, research can be done to understand the effects of MPP on other neurotransmitter systems in the brain. Overall, MPP is a promising compound that has the potential to contribute significantly to scientific research in the future.
Métodos De Síntesis
The synthesis of 2-Methyl-2-(propylamino)propan-1-ol is a complex process that involves several steps. The most commonly used method for synthesizing MPP is through the reaction of 2-bromopropene and diisopropylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The yield of MPP in this method is about 50-60%.
Aplicaciones Científicas De Investigación
MPP has been extensively studied in scientific research due to its potential applications in various fields. One of the main applications of MPP is in the field of neuroscience. MPP is used as a tool to study the dopaminergic system in the brain. It is also used to study the effects of drugs that target the dopaminergic system, such as cocaine and amphetamines.
Propiedades
Número CAS |
55968-10-0 |
|---|---|
Nombre del producto |
2-Methyl-2-(propylamino)propan-1-ol |
Fórmula molecular |
C7H17NO |
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
2-methyl-2-(propylamino)propan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-4-5-8-7(2,3)6-9/h8-9H,4-6H2,1-3H3 |
Clave InChI |
RBWDVJQFZUIORC-UHFFFAOYSA-N |
SMILES |
CCCNC(C)(C)CO |
SMILES canónico |
CCCNC(C)(C)CO |
Otros números CAS |
55968-10-0 |
Sinónimos |
NSC 37251; 2-Methyl-2-(propylamino)propan-1-ol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)
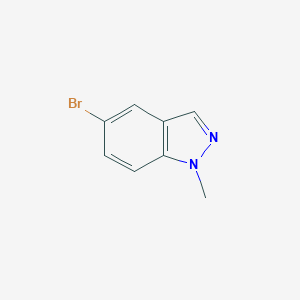
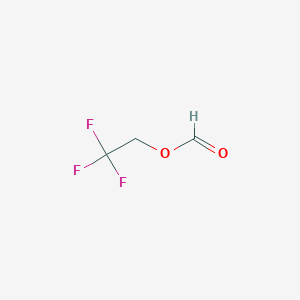
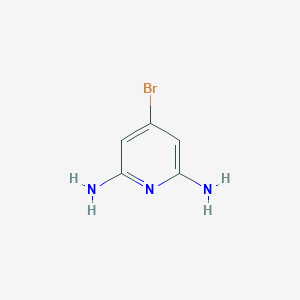
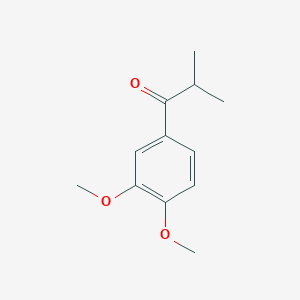
![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)
